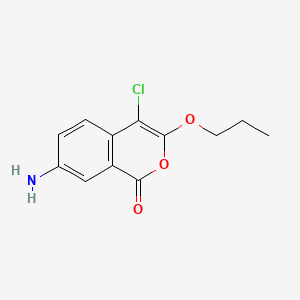

7-Amino-4-chloro-3-propoxy-isocoumarin

Descripción general

Descripción

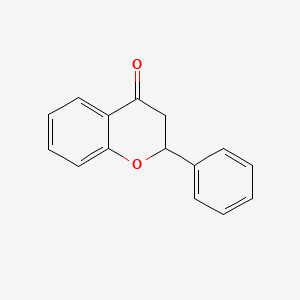

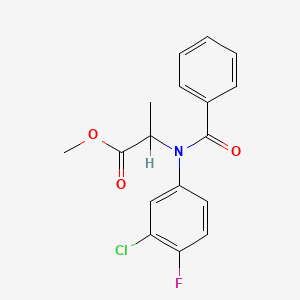

7-Amino-4-chloro-3-propoxy-isocoumarin is a chemical compound with the molecular formula C12H12ClNO3 . It has an average mass of 253.682 Da and a monoisotopic mass of 253.050568 Da . This compound is known to be an inhibitor of palmitoyl protein thioesterase-1 (TgPPT1), a depalmitoylase in the parasite T.

Molecular Structure Analysis

The molecular structure of 7-Amino-4-chloro-3-propoxy-isocoumarin consists of 12 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact structure visualization is not provided in the available resources.Aplicaciones Científicas De Investigación

Photophysical Properties and Applications

- Scientific Field : Organic & Biomolecular Chemistry .

- Application Summary : Coumarin-fused-coumarins, which are structurally similar to the compound you mentioned, have attracted significant attention due to their boundless applications in interdisciplinary areas .

- Methods of Application : Various synthetic pathways have been developed to construct novel coumarin-fused-coumarin analogues by the fusion of modern methodologies with a classical Pechmann reaction or Knoevenagel condensation .

- Results or Outcomes : These compounds possess interesting photophysical properties depending on the fused coumarin ring systems .

Antimicrobial Activity

- Scientific Field : General Chemistry .

- Application Summary : A number of novel 7-chloro-4-aminoquinoline derivatives, which share some structural similarities with the compound you mentioned, have been synthesized and tested for antimicrobial activity .

- Methods of Application : These compounds were synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .

Protease Inhibition

- Scientific Field : Biochemistry .

- Application Summary : 4-Chloroisocoumarin compounds, which are structurally similar to the compound you mentioned, have broad inhibitory properties against serine proteases .

- Methods of Application : Selected 3-alkoxy-4-chloroisocoumarins were tested for their ability to inhibit the activity of the conserved serine protease High-temperature requirement A of Chlamydia trachomatis .

- Results or Outcomes : The selected 3-alkoxy-4-chloroisocoumarins were found to preferentially inhibit the activity of the conserved serine protease .

Fluorescent Properties

- Scientific Field : Organic Chemistry .

- Application Summary : Certain coumarin compounds, such as coumarin-fused-coumarins, exhibit strong fluorescence . This makes them useful in various applications, including as fluorescent probes in biological systems .

- Methods of Application : These compounds are synthesized through various pathways, including the fusion of modern methodologies with classical reactions like the Pechmann reaction or Knoevenagel condensation .

- Results or Outcomes : The synthesized biscoumarin-fused entities have been found to possess interesting photophysical properties depending on the fused coumarin ring systems .

Anti-Chlamydial Agents

- Scientific Field : Medicinal Chemistry .

- Application Summary : 4-Chloroisocoumarin compounds have been shown to inhibit the activity of the conserved serine protease High-temperature requirement A of Chlamydia trachomatis .

- Methods of Application : A new series of isocoumarin-based scaffolds has been developed, and their anti-chlamydial properties were investigated .

- Results or Outcomes : The structure of the alkoxy substituent was found to influence the potency of the compounds against High-temperature requirement A .

Protease Inhibition

- Scientific Field : Medicinal Chemistry .

- Application Summary : Certain 3-alkoxy-4-chloroisocoumarins have been shown to inhibit the activity of the conserved serine protease High-temperature requirement A of Chlamydia trachomatis .

- Methods of Application : A new series of isocoumarin-based scaffolds has been developed, and their anti-chlamydial properties were investigated .

- Results or Outcomes : The structure of the alkoxy substituent was found to influence the potency of the compounds against High-temperature requirement A .

Propiedades

IUPAC Name |

7-amino-4-chloro-3-propoxyisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c1-2-5-16-12-10(13)8-4-3-7(14)6-9(8)11(15)17-12/h3-4,6H,2,5,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOWUFTZOHGGHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C2=C(C=C(C=C2)N)C(=O)O1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-4-chloro-3-propoxy-isocoumarin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(6-acetamidopyridin-3-yl)-N-[2-[2,4-dichloro-N-methyl-3-[(2-methylquinolin-8-yl)oxymethyl]anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B1672740.png)

![1-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B1672743.png)

![sodium;2-[[4-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetate](/img/structure/B1672744.png)

![N-[1-(4-chlorophenyl)-3-dimethylaminopropyl]-4-phenylbenzamide](/img/structure/B1672751.png)

![(4R)-4-Ethyl-4-hydroxy-8,9-methylenedioxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B1672752.png)

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B1672755.png)